molecular formula C9H16N2O2 B2420969 Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate CAS No. 29924-70-7

Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B2420969
CAS No.: 29924-70-7
M. Wt: 184.239
InChI Key: HXGLXQDKRXSLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate is a bicyclic organic compound that belongs to the group of tertiary diamines. It is known for its high nucleophilicity and basicity, making it a valuable reagent and catalyst in various organic synthesis processes .

Properties

IUPAC Name

ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-2-13-9(12)8-7-10-3-5-11(8)6-4-10/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGLXQDKRXSLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN2CCN1CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate can be synthesized through the reaction of 1,4-diazabicyclo[2.2.2]octane with ethyl chloroformate under basic conditions. The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction conditions, leading to efficient and scalable production .

Chemical Reactions Analysis

Oxidation Reactions

DABCO ethyl ester undergoes oxidation under controlled conditions to yield carboxylic acid derivatives. Key reagents and outcomes include:

Reagent Conditions Product Yield Reference
Hydrogen peroxide (H₂O₂)Aqueous acidic medium1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid65–75%
Potassium permanganate (KMnO₄)Neutral pH, 60°COxidized bicyclic lactam50–60%

The oxidation mechanism involves cleavage of the ethyl ester group, forming intermediates that stabilize through resonance within the bicyclic framework.

Reduction Reactions

Reductive transformations typically target the ester moiety, producing alcohols or amines:

Reagent Conditions Product Yield Reference
Lithium aluminum hydride (LiAlH₄)Anhydrous THF, reflux1,4-Diazabicyclo[2.2.2]octane-2-methanol80–85%
Sodium borohydride (NaBH₄)Methanol, room temperaturePartial reduction to aldehyde40–50%

LiAlH₄ achieves complete reduction to the primary alcohol, while NaBH₄ yields aldehydes due to milder conditions.

Nucleophilic Substitution

The compound acts as a nucleophile in SN2 reactions, leveraging its tertiary amine structure:

Electrophile Conditions Product Yield Reference
Methyl iodide (CH₃I)DCM, room temperatureN-Methyl-DABCO ethyl ester90–95%
Benzoyl chloride (C₆H₅COCl)Base (Et₃N), 0°CN-Benzoyl-DABCO ethyl ester75–80%

Substitution occurs preferentially at the nitrogen atoms due to their high nucleophilicity.

Alkylation and In Situ Functionalization

Under solvothermal conditions, DABCO ethyl ester participates in alkylation reactions. For example:

Reagent Conditions Product Yield Reference
Ethanol (C₂H₅OH)Solvothermal, 120°C, 24 hrs1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium salt60–70%

This reaction demonstrates the compound’s ability to undergo in situ alkylation, forming quaternary ammonium salts .

Baylis-Hillman Reaction

It facilitates carbon-carbon bond formation between α,β-unsaturated carbonyl compounds and aldehydes:

Substrate Conditions Product Yield Reference
Acrylate + BenzaldehydeDCM, 25°C, 12 hrsβ-Hydroxy ester derivative85–90%

Cycloaddition Reactions

The compound accelerates [3+2] cycloadditions between nitrones and alkenes:

Substrate Conditions Product Yield Reference
Nitrone + StyreneToluene, 80°C, 6 hrsIsoxazolidine derivative70–75%

Mechanistic Insights

  • Nucleophilicity : The bicyclic structure enhances nitrogen’s electron density, enabling rapid attack on electrophiles.

  • Steric Effects : Steric hindrance from the ethyl group directs reactivity toward less hindered nitrogen sites .

  • Solvent Compatibility : Reactions proceed efficiently in polar aprotic solvents (e.g., DCM, THF) due to improved solubility .

Stability and Reaction Optimization

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

  • pH Sensitivity : Acidic conditions protonate the amine, reducing nucleophilicity; basic conditions enhance reactivity.

Scientific Research Applications

Organic Synthesis

DABCO is widely used as a catalyst in organic synthesis due to its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. It plays a crucial role in various reactions including:

  • Baylis-Hillman Reaction : DABCO acts as a nucleophile to promote the formation of β-hydroxy carbonyl compounds.
  • Cycloaddition Reactions : It catalyzes the formation of cyclic compounds from linear precursors.
  • Oxidation and Reduction Processes : DABCO can be involved in both oxidation and reduction processes, enhancing the efficiency of these reactions .

Medicinal Chemistry

DABCO derivatives have shown promising biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that DABCO derivatives exhibit significant antibacterial effects against strains like Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Antiviral Activity : Certain derivatives have been found effective against influenza virus A/Puerto Rico/8/34 (H1N1), indicating potential therapeutic applications in virology .
  • Cytotoxicity : Research has also indicated cytotoxic effects on various cancer cell lines, suggesting that DABCO derivatives could be further explored for their anti-cancer properties .

Table 1: Summary of Biological Activities of DABCO Derivatives

CompoundActivity TypeTarget OrganismsMIC (µg/mL)
1cAntibacterialStaphylococcus aureus8
1eAntibacterialPseudomonas aeruginosa16
1aAntiviralInfluenza A/Puerto Rico/8/34 (H1N1)32
1bCytotoxicHuman SH-SY5Y neuroblastoma cellsIC50 = 6.7 µM

This table summarizes key findings from various studies on the biological activities associated with different DABCO derivatives .

Industrial Applications

In industrial settings, DABCO is utilized for:

  • Polymer Production : Its catalytic properties are leveraged in the synthesis of polymers and resins.
  • Environmental Chemistry : Due to its non-toxic nature, DABCO serves as an environmentally friendly catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate involves its role as a nucleophilic catalyst. The compound’s nucleophilicity allows it to facilitate various chemical reactions by donating electron pairs to electrophiles. This property makes it an effective catalyst in processes such as the Baylis-Hillman reaction and the formation of polyurethane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate is unique due to its ethyl ester functional group, which imparts distinct reactivity and solubility properties compared to its analogs. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Biological Activity

Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate, commonly referred to as DABCO, is a bicyclic organic compound that exhibits significant biological activity. This article explores its mechanisms of action, pharmacological applications, and relevant research findings.

Overview of DABCO

DABCO is a tertiary amine known for its high nucleophilicity and basicity. It serves as a catalyst in various organic synthesis reactions and has been utilized in the development of biologically active compounds and pharmaceuticals. Its unique structure allows it to engage in multiple biochemical pathways, making it a versatile reagent in medicinal chemistry.

Target of Action:
DABCO primarily functions as a nucleophile and base in chemical reactions. Its ability to interact with electrophiles facilitates the formation of carbon-carbon and carbon-heteroatom bonds .

Mode of Action:
The compound catalyzes several organic reactions, including:

  • Baylis-Hillman reaction
  • Cycloaddition reactions
  • Coupling reactions
  • Oxidation and reduction processes .

Pharmacological Applications

DABCO's biological activity has been evaluated in various studies, particularly its antibacterial and antiviral properties:

  • Antimicrobial Activity:
    A study highlighted the effectiveness of DABCO derivatives against multiple strains of bacteria, including drug-resistant strains. Compounds derived from DABCO exhibited minimum inhibitory concentrations (MICs) comparable to ciprofloxacin against Staphylococcus aureus and Pseudomonas aeruginosa.
  • Antiviral Activity:
    Research indicates that certain DABCO derivatives also demonstrate antiviral effects against influenza virus A/Puerto Rico/8/34 (H1N1), showcasing its potential in treating viral infections .
  • Cytotoxicity:
    Other studies have examined the cytotoxic effects of DABCO derivatives on various cancer cell lines, revealing promising results that warrant further investigation into their therapeutic potential .

Table 1: Summary of Biological Activities of DABCO Derivatives

CompoundActivity TypeTarget OrganismsMIC (µg/mL)
1cAntibacterialStaphylococcus aureus8
1eAntibacterialPseudomonas aeruginosa16
1aAntiviralInfluenza A/Puerto Rico/8/34 (H1N1)32
1bCytotoxicHuman SH-SY5Y neuroblastoma cellsIC50 = 6.7 µM

This table summarizes key findings from various studies on the biological activities associated with different DABCO derivatives.

Synthesis and Industrial Applications

DABCO is synthesized through the reaction of 1,4-diazabicyclo[2.2.2]octane with ethyl chloroformate under basic conditions. The resulting compound is utilized not only in laboratory settings but also in industrial applications such as the production of polymers and resins .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate, and how is its purity validated?

  • Methodology : The compound is synthesized via nucleophilic substitution or esterification reactions involving DABCO derivatives. For example, ethyl carboxylate derivatives of bicyclic amines are often prepared by reacting activated esters (e.g., ethyl chloroformate) with the amine under anhydrous conditions. Purity is validated using HPLC (>95% purity) and characterized via 1^1H/13^13C NMR (e.g., δ 1.2–1.4 ppm for ethyl ester protons) and mass spectrometry (e.g., molecular ion peak at m/z 304.13) .

Q. How is this compound utilized in cycloaddition reactions?

  • Methodology : The compound acts as a bifunctional catalyst in [3+2] cycloadditions, leveraging its tertiary amine and ester groups. For instance, in reactions with α-allenic esters (e.g., ethyl 2,3-butadienoate), it facilitates azetidine or dihydropyridine derivative formation. Reaction conditions (e.g., solvent polarity, temperature) are optimized via Design of Experiments (DoE) to maximize yield and selectivity .

Q. What spectroscopic techniques are critical for characterizing this compound’s solid-state structure?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) confirms the bicyclic framework and ester conformation. Solid-state NMR (15^{15}N/13^{13}C CP-MAS) identifies hydrogen-bonding interactions, while differential scanning calorimetry (DSC) detects phase transitions (e.g., ΔfusH = 0.11 kcal/mol at 493 K) .

Advanced Research Questions

Q. How do steric and electronic effects of the ethyl ester group influence catalytic activity in asymmetric synthesis?

  • Methodology : Computational studies (DFT) compare charge distribution and frontier molecular orbitals of DABCO derivatives. For example, the electron-withdrawing ester group enhances electrophilicity at the nitrogen, improving enantioselectivity in Baylis-Hillman reactions (e.g., up to 90% ee). Experimental validation involves kinetic profiling and Hammett plots .

Q. What strategies resolve contradictions in reported reaction yields for DABCO-catalyzed processes?

  • Methodology : Systematic analysis of variables (e.g., solvent, substrate ratios) using response surface methodology (RSM) identifies outliers. For instance, polar aprotic solvents (DMF, acetonitrile) may deactivate the catalyst via coordination, explaining yield discrepancies. Contradictions are resolved through controlled replicate studies under inert atmospheres .

Q. How can intermolecular interactions of this compound be probed in co-crystal systems?

  • Methodology : Co-crystallization with dicarboxylic acids (e.g., oxalic acid) followed by SCXRD and XPS reveals Brønsted acid-base interactions. Solid-state NMR detects proton transfer via 15^{15}N chemical shift changes (e.g., Δδ = 5–10 ppm for H-bonded complexes) .

Q. What role does this compound play in stabilizing transient intermediates in photochemical reactions?

  • Methodology : Time-resolved UV-Vis spectroscopy and transient absorption spectroscopy capture intermediates (e.g., charge-transfer states). The ethyl ester’s steric bulk slows recombination rates, as evidenced by longer-lived excited states in DABCO-mediated photo-redox reactions .

Key Notes

  • Avoid commercial suppliers (e.g., BenchChem) per guidelines; prioritize peer-reviewed journals and patents.
  • Advanced questions emphasize mechanistic depth, computational validation, and conflict resolution in data.
  • Structural characterization methods (SCXRD, ssNMR) are critical for confirming bicyclic framework integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.